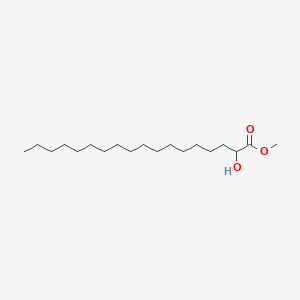

2-羟基十八酸甲酯

描述

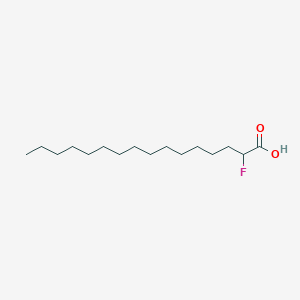

Methyl 2-hydroxyoctadecanoate, also known as 2-hydroxy Stearic acid, is a hydroxylated fatty acid methyl ester . It is known to broaden phase transition in dimyristoylphosphatidylcholine (DMPC) lipid membranes .

Molecular Structure Analysis

The molecular formula of Methyl 2-hydroxyoctadecanoate is C19H38O3 . The InChI representation is InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18 (20)19 (21)22-2/h18,20H,3-17H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCC (C (=O)OC)O .

Physical And Chemical Properties Analysis

Methyl 2-hydroxyoctadecanoate has a molecular weight of 314.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 17 . The Exact Mass is 314.28209507 g/mol . The Topological Polar Surface Area is 46.5 Ų . The Heavy Atom Count is 22 .

科学研究应用

1. 色谱分析和旋光纯度

2-羟基十八酸甲酯已用于分离和色谱构型分析。Karlsson 和 Pascher (1974) 证明了 2-羟基十八酸的分离为 D 和 L 异构体。该方法允许对 2-羟基脂肪酸的构型和旋光纯度进行简单的微量分析,为理解这些化合物在各种生物学背景下的作用做出了重大贡献 (Karlsson 和 Pascher,1974)。

2. 晶体结构分析

12-D-羟基十八酸甲酯的晶体结构已经过分析,提供了对这些化合物的分子排列和链堆积的见解。Lundén (1976) 的这项研究有助于理解脂肪酸酯的分子相互作用和结构性质 (Lundén,1976)。

3. 四氢呋喃衍生物的生产

Hashmi 等人 (1984) 的研究探讨了 2-羟基十八酸甲酯的氧化环化,导致四氢呋喃衍生物的产生。这个过程对于各种环状化合物的合成非常重要,并在有机合成和药物中具有潜在的应用 (Hashmi 等人,1984)。

4. 抗菌剂中的催化羟基化

Senan 等人 (2021) 介绍了一种新颖的催化方法,用于对植物油(包括 2-羟基十八酸甲酯)进行羟基化,以生产抗菌剂。这项研究对开发替代的抗菌策略和探索植物油在制药工业中的应用具有影响 (Senan 等人,2021)。

5. 衍生物的工业合成

Tassignon 等人 (1995) 描述了从种子油合成 2-羟基十八酸甲酯衍生物的优化程序,突出了工业规模应用和升级老化油的潜力 (Tassignon 等人,1995)。

安全和危害

When handling Methyl 2-hydroxyoctadecanoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Methyl 2-hydroxyoctadecanoate, also known as DL-α-Hydroxystearic acid methyl ester, is a hydroxylated fatty acid methyl ester It’s known that hydroxylated fatty acids can interact with various cellular components, including proteins and lipids, influencing their function and structure .

Mode of Action

It’s known to broaden the phase transition in dimyristoylphosphatidylcholine (dmpc) lipid membranes . This suggests that it may interact with lipid bilayers, potentially influencing membrane fluidity and permeability, which could affect the function of membrane-bound proteins and cellular processes .

Biochemical Pathways

For instance, changes in membrane fluidity can influence signal transduction, membrane transport, and enzyme activities .

Pharmacokinetics

As a lipophilic compound, it’s likely to be absorbed in the gastrointestinal tract and distributed in the body, particularly in fatty tissues .

Result of Action

Methyl 2-hydroxyoctadecanoate has been used in the synthesis of lipid-nucleotide conjugate anti-HIV agents to increase phosphodiester bond cleavage and the amount of liberated intracellular nucleotides . This suggests that it may have potential therapeutic applications, particularly in the context of antiviral therapies .

Action Environment

The action of Methyl 2-hydroxyoctadecanoate can be influenced by various environmental factors. For instance, its solubility and stability could be affected by temperature and pH . Additionally, its interaction with lipid membranes might be influenced by the lipid composition of the membranes .

属性

IUPAC Name |

methyl 2-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCLLRNNJZLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347938 | |

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2420-35-1 | |

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Could the oxidative cyclization reaction described in the paper be applied to Methyl 2-hydroxyoctadecanoate? What would be the expected product?

A1: It's highly probable that the oxidative cyclization reaction using lead tetraacetate could be applied to Methyl 2-hydroxyoctadecanoate. The paper focuses on 1-octadecanol and hydroxy fatty esters, and Methyl 2-hydroxyoctadecanoate, with its hydroxyl group on the second carbon, falls into a similar structural category []. The position of the hydroxyl group would influence the size of the ring formed during cyclization. Further research would be needed to confirm the reaction outcome and characterize the specific product formed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。